6-Bromo-7-chloro-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Contemporary Organic Synthesis
Indole derivatives are a pivotal class of heterocyclic compounds in organic synthesis due to their prevalence in a vast array of biologically active molecules and functional materials. researchgate.netsemanticscholar.orgchim.it The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, provides a unique platform for constructing complex molecular architectures. semanticscholar.org This structural motif is found in essential amino acids like tryptophan, as well as in numerous alkaloids and pharmaceuticals. chim.itrsc.org The electron-rich nature of the indole ring system makes it highly reactive towards electrophilic substitution, allowing for diverse functionalization. chemcess.com Synthetic chemists have developed a multitude of methods, from classical approaches like the Fischer and Reissert indole syntheses to modern metal-catalyzed reactions and C-H activation processes, to create a wide variety of indole derivatives. researchgate.net These derivatives are integral to the development of new drugs targeting a range of diseases, including cancer, infections, and neurological disorders. semanticscholar.orgrsc.orgsmolecule.com
Strategic Role of Halogenation in Modulating Indole Reactivity and Synthetic Utility
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy for modulating the chemical and physical properties of indole derivatives. The presence of halogens such as chlorine and bromine can significantly alter the electronic distribution within the indole ring, influencing its reactivity and interaction with biological targets. chemistryviews.org Halogenation can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, halogen atoms can serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. acs.org The regioselective introduction of halogens is crucial, as the position of the halogen substituent can have a profound impact on the compound's biological activity. nih.govnih.gov For instance, different halogenation patterns on the indole scaffold can lead to compounds with distinct pharmacological profiles. nih.gov Researchers have developed various methods for the halogenation of indoles, including the use of N-halosuccinimides and, more recently, environmentally friendly electrochemical approaches. acs.orgsci-hub.se
Contextual Overview of Research Perspectives on 6-Bromo-7-chloro-1H-indole
This compound is a dihalogenated indole derivative that has emerged as a compound of interest in chemical research. Its specific substitution pattern, with a bromine atom at the 6-position and a chlorine atom at the 7-position of the indole ring, confers unique properties that are currently being explored. The molecular formula for this compound is C₈H₅BrClN. uni.lunih.gov Research on this compound and its analogs often focuses on its potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. smolecule.comevitachem.com The presence of two different halogens offers opportunities for selective chemical transformations, allowing for the stepwise introduction of various functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| InChI Key | YVACBHRHOBDZIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C=CN2)Cl)Br |
| XlogP (predicted) | 3.4 |
| Data sourced from PubChem. uni.lunih.gov |
Current Gaps and Emerging Opportunities in Halogenated Indole Chemistry
Despite significant progress, the field of halogenated indole chemistry still presents several challenges and opportunities. One of the primary gaps is the development of more efficient and regioselective halogenation methods, particularly for the synthesis of polysubstituted indoles with precise halogen placements. chemistryviews.orgnih.gov While numerous methods exist, many rely on harsh reagents or produce significant waste. chemistryviews.org The exploration of green chemistry approaches, such as biocatalysis and electrochemistry, for indole halogenation is a promising and expanding area of research. chemistryviews.orgnih.govsci-hub.se
Furthermore, there is a need for a deeper understanding of the structure-activity relationships of halogenated indoles. nih.gov Investigating how the type, number, and position of halogen substituents influence biological activity can guide the rational design of new therapeutic agents. nih.gov The unique electronic properties of halogenated indoles also make them attractive candidates for applications in materials science, such as in the development of organic electronic materials, an area that remains relatively underexplored. smolecule.com The synthesis and study of complex halogenated natural products and their analogs also represent a significant opportunity for future research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-chloro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVACBHRHOBDZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427377-13-6 | |
| Record name | 6-bromo-7-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromo 7 Chloro 1h Indole and Its Precursors
Direct Halogenation Strategies for Indole (B1671886) Nucleus
Direct halogenation of the indole ring is a primary method for introducing halogen substituents. The regioselectivity of these electrophilic substitution reactions is highly dependent on the reaction conditions, the halogenating agent employed, and the nature of any existing substituents on the indole core.
**2.1.1. Regioselective Bromination Approaches (e.g., N-bromosuccinimide, Br₂) **
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. Bromination typically occurs with high regioselectivity at the C3 position, which is the most nucleophilic site. However, achieving bromination on the benzene (B151609) portion of the indole, specifically at the C6 position, requires different strategies.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov NBS is often preferred as it is a milder source of bromine and can offer improved regioselectivity. nih.govnih.gov For substrates where the C3 position is unsubstituted, bromination almost invariably occurs there first. To achieve C6 bromination, one might start with an indole that is already substituted at the C3 position, thus directing the electrophilic attack to the benzene ring. Alternatively, specific reaction conditions or catalysts can influence the position of bromination. For example, photochemical bromination of aromatic compounds using NBS has been shown to afford nuclear bromination. researchgate.net The choice of solvent and temperature can also play a critical role in controlling the outcome of the reaction. nih.gov
Table 1: Comparison of Common Bromination Reagents for Aromatic Compounds
| Reagent | Typical Conditions | General Selectivity | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile, CH₂Cl₂, THF; often at 0°C to room temperature. nih.gov | Highly regioselective; C3 for indoles, para-selective for activated arenes. nih.gov | Milder and easier to handle than Br₂. Can be used with catalysts for specific outcomes. nih.gov |
| Molecular Bromine (Br₂) | Acetic acid, CCl₄; often requires a Lewis acid catalyst for less activated rings. | Highly reactive; can lead to multiple brominations if not controlled. | Reaction can be difficult to control, potentially leading to over-bromination or side products. |
Regioselective Chlorination Methodologies
Similar to bromination, direct chlorination of the indole nucleus is a viable but challenging route for achieving specific substitution patterns. The C3 position is the most reactive towards electrophilic chlorination. To achieve chlorination at the C7 position, the directing influence of existing substituents or the use of specialized catalytic systems is necessary.
Recent research has focused on transition-metal-catalyzed C-H activation to direct chlorination to specific sites. For instance, rhodium-catalyzed reactions have been developed for the regioselective C-H chlorination of 7-azaindoles, using the nitrogen atom to direct the catalyst to the adjacent C-H bond. nih.govacs.org While this applies to a related heterocyclic system, it highlights the principle of directed C-H functionalization. Copper-catalyzed methods have also been developed for the C2-chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.org Synthesizing 7-chloroindole (B1661978) would likely involve a multi-step process or a cyclization strategy starting from a 2-chloro-substituted aniline (B41778) precursor.
Sequential Halogenation Protocols for Dihaloindoles
The synthesis of 6-bromo-7-chloro-1H-indole via sequential halogenation would involve the controlled, stepwise introduction of chlorine and bromine onto the indole ring. The order of halogenation is critical, as the first halogen atom introduced will act as a deactivating, ortho-, para- director for the subsequent electrophilic substitution.
For example, if one were to start with 7-chloro-1H-indole, the chlorine atom would deactivate the ring but direct the incoming electrophile (bromine) to the C4 and C6 positions. This could potentially yield the desired this compound, although separation from the C4-bromo isomer might be necessary. Conversely, starting with 6-bromo-1H-indole would lead to the bromine atom directing the incoming chlorine to the C5 and C7 positions, which could also lead to the target product. The development of an efficient sequential halogenation protocol requires careful optimization of reagents and reaction conditions to maximize the yield of the desired regioisomer. researchgate.net
Annulation and Cyclization Reactions for Indole Ring Formation
An alternative and often more regiochemically precise approach to synthesizing polysubstituted indoles is to construct the heterocyclic ring from precursors that already contain the desired substituents in the correct positions. This circumvents the regioselectivity challenges associated with direct halogenation of the indole core.
Modified Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and widely used method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement and cyclization to form the indole ring. wikipedia.orgmdpi.com
To synthesize this compound using this method, the required starting material would be (3-bromo-2-chlorophenyl)hydrazine . The reaction of this hydrazine (B178648) with a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) would yield the target indole. wikipedia.org Modifications to the classic Fischer synthesis, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.orgjk-sci.com Using solid acid catalysts can also facilitate easier workup and improved yields. figshare.com
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. ub.eduwikipedia.org This one-pot reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgnih.gov The mechanism involves oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst. ub.eduwikipedia.org
For the synthesis of this compound, a suitable precursor would be an aniline derivative such as 2-amino-3-chloro-4-bromoiodobenzene . The reaction of this polysubstituted aniline with an alkyne under Larock conditions (typically Pd(OAc)₂, a base like K₂CO₃, and a chloride source like LiCl) would construct the indole ring. wikipedia.orgsynarchive.com A key feature of the Larock synthesis is its regioselectivity, where the bulkier substituent on the alkyne generally ends up at the C2 position of the indole. ub.edunih.gov This method is part of a broader class of palladium-catalyzed reactions that have become indispensable tools for constructing complex heterocyclic systems from simple, readily available starting materials. organicreactions.orgmdpi.com
Table 2: Comparison of Cyclization-Based Indole Syntheses
| Synthetic Method | Required Precursors for this compound | Key Features |
|---|---|---|
| Fischer Indole Synthesis | (3-bromo-2-chlorophenyl)hydrazine + Aldehyde/Ketone | Classic, acid-catalyzed method. wikipedia.org Regiochemistry is determined by the substitution pattern of the starting hydrazine. |
| Larock Indole Synthesis | 2-amino-3-chloro-4-bromoiodobenzene + Alkyne | Palladium-catalyzed reaction. wikipedia.org High functional group tolerance. Regiochemistry is well-controlled. nih.gov |
Metal-Free Intramolecular Cyclization Routes
Metal-free intramolecular cyclization reactions represent an important strategy for the synthesis of halogenated indoles, avoiding the use of potentially toxic and expensive transition metal catalysts. One such method involves the base-promoted intramolecular cyclization of 2-(gem-dihalovinyl)anilines.
2-Bromoindoles can be readily prepared through a facile cesium carbonate (Cs2CO3)-promoted intramolecular cyclization of 2-(gem-bromovinyl)-N-methylsulfonylanilines. rsc.org This reaction proceeds in excellent yields under transition-metal-free conditions. The methodology can also be extended to the synthesis of the corresponding 2-chloroindoles. rsc.org The proposed reaction mechanism suggests that the cyclization occurs through a key phenylethynyl bromide intermediate, which is formed in situ and then undergoes cyclization in a one-pot process. rsc.org
The process is initiated by the elimination of HBr from the 2-(gem-dibromovinyl)aniline derivative, promoted by the base, to form an acetylenic intermediate. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, leading to the formation of the indole ring.
Other Annulation Reactions Leading to Halogenated Indoles
Annulation reactions are powerful tools for the construction of heterocyclic ring systems, including the indole nucleus. The Larock indole synthesis is a prominent example of a palladium-catalyzed heteroannulation reaction. wikipedia.orgub.edu This method involves the reaction of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst to form 2,3-disubstituted indoles. wikipedia.orgub.edu The versatility of the Larock synthesis allows for the use of various substituted anilines and alkynes, making it adaptable for the preparation of halogenated indoles, provided the appropriate halogenated starting materials are used. wikipedia.org
The reaction mechanism of the Larock indole synthesis involves several key steps:
Oxidative addition of the ortho-iodoaniline to the Pd(0) catalyst.
Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.
Intramolecular attack of the nitrogen atom on the newly formed vinyl-palladium intermediate to form a six-membered palladacycle.
Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst. wikipedia.orgub.edu
Another modern annulation approach involves visible-light-photocatalyzed reactions. For instance, pyrido[1,2-a]indol-6(7H)-ones have been synthesized through a formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes in a microchannel reactor under extremely mild conditions. rsc.org
Strategies Utilizing Pre-functionalized Anilines or Arynes
The use of pre-functionalized anilines is a common and effective strategy for the synthesis of substituted indoles. As mentioned in section 2.2.3, 2-(gem-dihalovinyl)anilines are excellent precursors for the metal-free synthesis of 2-haloindoles. rsc.org
A notable application of this strategy is the synthesis of 2-vinylic indoles through a palladium-catalyzed tandem Buchwald-Hartwig/Heck reaction. organic-chemistry.org This one-step process utilizes a gem-dibromovinyl aniline as a versatile starting material. The reaction is modular and efficient, allowing for the synthesis of a wide range of substituted 2-vinylic indoles. organic-chemistry.org
The synthesis of 2-bromo- and 2-chloroindoles from the corresponding 2-(gem-dibromovinyl)- and 2-(gem-dichlorovinyl)anilines, respectively, under base-promoted, metal-free conditions highlights the utility of these pre-functionalized substrates. rsc.org The reaction conditions are typically mild, and the yields are often high, making this an attractive route for the preparation of 2-haloindoles.
| Starting Material | Product | Reagents and Conditions | Yield |
| 2-(gem-dibromovinyl)-N-methylsulfonylaniline | 2-Bromo-N-methylsulfonylindole | Cs2CO3, DMF, 80 °C | Excellent |
| 2-(gem-dichlorovinyl)-N-methylsulfonylaniline | 2-Chloro-N-methylsulfonylindole | Cs2CO3, DMF, 80 °C | Good |
Table 1: Synthesis of 2-Haloindoles from 2-(gem-dihalovinyl)anilines.
While direct cyclization of halogenated benzoic acid derivatives to indoles is not a common route, these compounds can serve as versatile starting materials for the synthesis of the necessary pre-functionalized anilines. For instance, a halogenated anthranilic acid (2-aminobenzoic acid) derivative can be a precursor to a halogenated aniline.
A plausible multi-step synthetic sequence starting from a halogenated benzoic acid could involve:
Conversion of the carboxylic acid to an acyl azide (B81097), for example, by reaction with diphenylphosphoryl azide (DPPA).
Curtius rearrangement of the acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding halogenated aniline.
The resulting halogenated aniline can then be further functionalized, for example, to an ortho-iodoaniline, and subsequently used in a Larock indole synthesis. wikipedia.orgub.edu
Alternatively, halogenated anthranilic acid derivatives themselves are of interest as they provide a chemical platform for various bioactive compounds. nih.gov For example, 5-bromo-anthranilic acid derivatives have been synthesized and screened for pharmacological activity. uees.edu.ec
Green Chemistry and Biocatalytic Approaches to Halogenated Indoles
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. uni-saarland.de This includes the use of safer solvents, catalytic reagents over stoichiometric ones, and the development of biocatalytic methods.
One green approach to the functionalization of indoles is the use of an oxone-halide system for oxidation and halogenation reactions. springernature.com This method avoids the use of hazardous organic oxidants or toxic transition metals. springernature.com
Biocatalysis offers a highly attractive alternative for the synthesis of halogenated compounds, including indoles. mdpi.com Enzymatic reactions are typically performed in aqueous media under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. nih.govmdpi.com
Halogenases are enzymes that catalyze the incorporation of halogen atoms into organic molecules. rsc.orgmdpi.com Flavin-dependent halogenases (FDHs) are a particularly well-studied class of these enzymes that are capable of regioselectively halogenating a variety of aromatic compounds, including the indole ring of tryptophan and its derivatives. nih.govasm.org
These enzymes utilize flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide salt to achieve halogenation. rsc.org The regioselectivity of tryptophan halogenases is remarkable, with different enzymes specifically targeting the C5, C6, or C7 position of the indole ring. nih.govacs.org
The basis for this regioselectivity lies in the specific binding of the substrate within the enzyme's active site, which exposes only one specific carbon atom to the reactive halogenating species. nih.govproquest.com Structural studies of various tryptophan halogenases have provided significant insights into the mechanism of regiocontrol. nih.govproquest.comnih.gov
The substrate scope of some halogenases is not limited to tryptophan. For instance, the RebH enzyme and its variants can halogenate a range of indole derivatives. nih.govfrontiersin.org This makes them valuable biocatalysts for the synthesis of diverse halogenated indoles under green conditions. nih.gov
| Enzyme | Substrate | Position Halogenated | Halogen |
| PyrH | Tryptophan | C5 | Cl |
| SttH | Tryptophan | C6 | Cl |
| PrnA | Tryptophan | C7 | Cl |
| RebH | Tryptophan | C7 | Cl |
| BrvH | Indole | C3 | Br > Cl |
Table 2: Regioselectivity of Selected Flavin-Dependent Halogenases on Indole Scaffolds. nih.govnih.govacs.org
Optimization of Synthetic Conditions and Yields
Optimizing the synthesis of halogenated indoles like this compound involves careful consideration of reagents, catalysts, reaction times, and temperature. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.
Direct halogenation of an indole core is a common strategy. acs.org The choice of halogenating agent is critical. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently used for chlorination and bromination, respectively. acs.org The reaction conditions for these halogenations, such as the solvent and temperature, can be fine-tuned to improve selectivity and yield. Halogenation of 2-trifluoromethylindole, for example, afforded 3-chloro, 3-bromo, and 3-iodo derivatives in yields up to 98%. mdpi.com These reactions were performed without the need for Lewis acids, indicating the high reactivity of the indole core towards electrophiles. mdpi.com
In cascade reactions, such as the oxidative cyclization/halogenation of 2-alkenylanilines, the equivalents of reagents play a crucial role. For the synthesis of a 3-bromoindole, treating the substrate with 2.0 equivalents of (diacetoxyiodo)benzene (B116549) (PIDA) and 2.0 equivalents of lithium bromide (LiBr) initially gave a 35% yield. acs.org By increasing the amount of LiBr to 4.0 equivalents, the yield was significantly improved to 61%. acs.org
The choice of catalyst and reaction conditions is also paramount in cross-coupling reactions used to build the indole scaffold before halogenation. For example, palladium-catalyzed Suzuki cross-coupling processes are used to form carbon-carbon bonds in the synthesis of complex indoles. acs.org The optimization of these steps, including the choice of palladium catalyst, ligand, base, and solvent, is essential for achieving high yields of the indole precursor, which can then be halogenated.
| Target Compound Type | Reagents | Yield | Key Optimization Factor | Reference |
|---|---|---|---|---|
| 3-Bromoindole | PIDA (2.0 equiv), LiBr (2.0 equiv) | 35% | Initial conditions | acs.org |
| 3-Bromoindole | PIDA (2.0 equiv), LiBr (4.0 equiv) | 61% | Increased dosage of LiBr | acs.org |
| 3-Chloro-2-trifluoromethylindole | N-Chlorosuccinimide (NCS) | High | Direct halogenation without Lewis acid | mdpi.com |
| 3-Bromo-2-trifluoromethylindole | N-Bromosuccinimide (NBS) or Br₂ | High (up to 98%) | Direct halogenation without Lewis acid | mdpi.com |
Isolation and Purification Techniques for Halogenated Indoles
The isolation and purification of halogenated indoles are critical steps to obtain a pure final product, free from starting materials, reagents, and byproducts. nih.gov Common techniques include extraction, column chromatography, and recrystallization. mdpi.comgoogle.com
Extraction: After the reaction is complete, the crude product is often worked up using a liquid-liquid extraction. This typically involves quenching the reaction mixture, for example with an aqueous acid or base, and then extracting the organic product into an immiscible organic solvent like dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297), or ether. mdpi.comnih.gov The organic layers are then combined, washed with water and brine, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under vacuum. mdpi.comnih.gov
Column Chromatography: Column chromatography is a widely used method for purifying halogenated indoles. google.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate or dichloromethane. mdpi.comnih.gov By gradually increasing the polarity of the eluent, compounds with different polarities can be separated. For example, the purification of 3-halogenated 2-CF₃-indoles was achieved by passing the crude residue through a short silica gel pad using a hexane-CH₂Cl₂ mixture as the eluent. mdpi.comnih.gov Similarly, 3-bromo-5-chloro-2-phenyl-1-tosyl-1H-indole was purified by silica gel chromatography using a 5% ethyl acetate/petroleum ether mixture. acs.org
Recrystallization: Recrystallization is another powerful technique for purifying solid compounds. ijddr.in The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. ijddr.in As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. ijddr.in For halogenated aromatic compounds, solvents like toluene, dichloromethane, chloroform, and 1,2-dichloroethane (B1671644) can be used. google.com Sometimes, a combination of solvents is necessary to achieve the desired solubility characteristics. ijddr.in Further purification of 2-chloroindole can be achieved by crystallization from hexane, ensuring the temperature is kept below 60°C to prevent decomposition. clockss.org
| Technique | Description | Typical Solvents/Materials | Reference |
|---|---|---|---|
| Extraction | Separates the product from the aqueous reaction mixture into an organic solvent. | Dichloromethane, Ethyl Acetate, Ether | mdpi.comnih.gov |
| Column Chromatography | Separates compounds based on polarity using a stationary phase (silica gel) and a mobile phase (eluent). | Silica Gel, Hexane/Ethyl Acetate, Hexane/Dichloromethane | acs.orgnih.gov |
| Recrystallization | Purifies solids based on differences in solubility at different temperatures. | Hexane, Toluene, Chloroform | google.comclockss.org |
Chemical Reactivity and Functional Group Transformations of 6 Bromo 7 Chloro 1h Indole
Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Nucleus
The indole ring system is inherently reactive towards electrophiles due to the delocalization of the nitrogen lone-pair electrons, which increases the electron density of the pyrrole (B145914) ring. researchgate.net Electrophilic attack typically occurs preferentially at the C-3 position.
In an unsubstituted indole, the site of electrophilic attack is predominantly the C-3 position, as this leads to the most stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. acs.org If the C-3 position is blocked, substitution may occur at the C-2 position, although this is generally less favored. researchgate.net The positions on the carbocyclic ring (C-4, C-5, C-6, C-7) are significantly less nucleophilic and less prone to electrophilic attack compared to the pyrrole ring. nih.gov
For 6-Bromo-7-chloro-1H-indole, the unsubstituted positions available for electrophilic aromatic substitution are C-2, C-3, C-4, and C-5. The inherent reactivity of the indole nucleus strongly favors substitution at C-3 over C-2, C-4, and C-5. However, the directing effects of the existing halogen substituents play a crucial role in determining the final regiochemical outcome.
Halogens exert a dual electronic effect on aromatic rings: they are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to their electron-donating resonance effect (+R) via their lone pairs. masterorganicchemistry.com
In this compound, both halogen atoms deactivate the entire indole nucleus towards electrophilic attack, meaning that reactions will generally proceed at a slower rate compared to unsubstituted indole. However, their directing effects are additive and determine the position of substitution.
7-Chloro group: This substituent directs incoming electrophiles to its ortho (C-6, blocked) and para (C-5) positions.
6-Bromo group: This substituent directs incoming electrophiles to its ortho (C-5, C-7-blocked) and para (C-3) positions.
The combined directing effects of both halogens converge on the C-5 and C-3 positions. The C-5 position is activated by both the ortho-directing bromo group and the para-directing chloro group, making it a highly probable site for substitution. The C-3 position, already the most nucleophilic site of the indole ring, is further activated by the para-directing effect of the C-6 bromo substituent. Therefore, electrophilic aromatic substitution on this compound is expected to yield a mixture of C-5 and C-3 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
| Substituent | Inductive Effect | Resonance Effect | Directed Positions |
|---|---|---|---|
| 7-Chloro | -I (Deactivating) | +R (Ortho, Para-Directing) | C-5 (para) |
| 6-Bromo | -I (Deactivating) | +R (Ortho, Para-Directing) | C-5 (ortho), C-3 (para) |
Nucleophilic Substitution Reactions at Halogenated Positions (C-6 and C-7)
The carbon-halogen bonds at the C-6 and C-7 positions are key sites for functionalization via transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. A critical aspect of the reactivity of this compound in these transformations is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the C-6 position under carefully controlled conditions. acs.org
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. researchgate.net
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.orgorganic-chemistry.org It is widely used for its mild conditions and tolerance of various functional groups. nih.govmdpi-res.com For this compound, selective coupling at the C-6 position can be achieved by reacting it with a boronic acid in the presence of a palladium catalyst and a base. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond. organic-chemistry.orgdrugfuture.com This reaction has been successfully applied to haloindoles. nih.gov The greater reactivity of the C-Br bond would again favor initial reaction at the C-6 position.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes and has been applied to bromoindole substrates. researchgate.netlibretexts.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base/Solvent | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ / PPh₃ or SPhos | K₂CO₃ or K₃PO₄ / Dioxane/H₂O | 6-Aryl-7-chloro-1H-indole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 6-Alkenyl-7-chloro-1H-indole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diethylamine / THF | 6-Alkynyl-7-chloro-1H-indole |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has proven to be highly effective for a wide range of heteroaryl halides, including bromo- and chloroindoles. acs.orgbeilstein-journals.org It allows for the introduction of primary and secondary amines at the halogenated positions. Given the higher reactivity of the C-Br bond, selective amination at the C-6 position of this compound is feasible, providing access to 6-amino-7-chloro-1H-indole derivatives. The reaction is tolerant of the free N-H of the indole ring, often through the use of a strong base that deprotonates both the amine nucleophile and the indole nitrogen. acs.org
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base/Solvent | Expected Product |
|---|---|---|---|---|
| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOt-Bu or LiHMDS / Toluene or THF | 6-(Amino)-7-chloro-1H-indole |
The introduction of a nitrile (cyano) group can be achieved by the palladium-catalyzed cyanation of aryl halides. This transformation typically employs a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst. scientificupdate.com The resulting aryl nitriles are valuable synthetic intermediates that can be further transformed into carboxylic acids, amides, or amines. For this compound, selective cyanation at the more reactive C-6 position would yield 7-chloro-1H-indole-6-carbonitrile.
| Aryl Halide Substrate | Cyanide Source | Catalyst/Ligand | Solvent | Expected Product |
|---|---|---|---|---|
| This compound | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF or DMA | 7-Chloro-1H-indole-6-carbonitrile |
Chalcogenation (e.g., Selenylation, Sulfenylation)
The introduction of chalcogen atoms, particularly sulfur and selenium, onto the indole core represents a significant transformation, yielding precursors for various biologically active compounds. For this compound, these reactions are anticipated to proceed with high regioselectivity at the electron-rich C-3 position of the pyrrole ring.
Sulfenylation: The direct C-3 sulfenylation of the indole nucleus is a well-established transformation. While specific examples for this compound are not extensively documented, the reaction is expected to proceed based on general methodologies for electron-deficient indoles. One common approach involves the reaction with sulfonyl hydrazides, which serve as an odorless and stable sulfur source. nih.gov Catalysis with molecular iodine is a prevalent method, offering an environmentally benign pathway to 3-sulfenylindoles. nih.gov Another strategy employs a palladium-catalyzed C-H bond oxidative sulfenylation using aryl boronic acids and elemental sulfur, which is also applicable to N-unprotected indoles. acs.org Visible-light-promoted methods have also been developed, highlighting the ongoing efforts toward greener synthetic protocols. researchgate.net
Selenylation: Similar to sulfenylation, the selenylation of indoles is a valuable tool for introducing selenium moieties. The direct C-H selenylation can be achieved using various selenium-based reagents. Iodine-catalyzed oxidative C-H chalcogenation methods are also applicable for the synthesis of vinyl selenides from related olefinic precursors, suggesting a versatile reactivity pattern.
The expected chalcogenation reactions at the C-3 position are summarized in the table below, based on established methods for other indole derivatives.
| Reaction | Reagent | Catalyst/Conditions | Expected Product |
| Sulfenylation | Aryl sulfonyl hydrazide | I₂ (10 mol%), H₂O | 3-(Arylthio)-6-bromo-7-chloro-1H-indole |
| Sulfenylation | Aryl boronic acid, S₈ | Pd(OAc)₂, CuI, Phen, Ag₂CO₃, Cs₂CO₃ | 3-(Arylthio)-6-bromo-7-chloro-1H-indole |
| Selenylation | Diphenyl diselenide | Oxidizing agent (e.g., Oxone®), I₂ | 3-(Phenylseleno)-6-bromo-7-chloro-1H-indole |
Reactivity of the N-H Proton: N-Alkylation and N-Acylation
The nitrogen atom of the indole ring in this compound possesses a reactive proton that can be readily substituted through alkylation and acylation reactions. These transformations are fundamental for modifying the electronic properties and biological activity of the indole scaffold.
N-Alkylation: The N-alkylation of indoles is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent. For the closely related 6-bromoindole (B116670), N-alkylation has been successfully performed using bases such as sodium hydroxide (B78521) in a suitable solvent, followed by the addition of an alkyl halide like bromoacetic ester. nih.gov This suggests that this compound would react similarly. The choice of base and solvent system can be crucial for achieving high yields and controlling regioselectivity between N- and C-alkylation. Stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed to ensure complete deprotonation and favor N-substitution. beilstein-journals.org
N-Acylation: The introduction of an acyl group onto the indole nitrogen, or N-acylation, is another key functionalization. This reaction is often performed using acyl chlorides or anhydrides in the presence of a base. For indole-3-carboxaldehyde, N-acylation has been demonstrated using chloroacetyl chloride with triethylamine. derpharmachemica.com A significant challenge in the acylation of indoles is the potential for competing C-3 acylation, which is often the thermodynamically favored product. nih.gov However, chemoselective N-acylation can be achieved under specific conditions. For instance, the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) has been shown to provide N-acylated indoles with high selectivity. nih.gov
The table below outlines typical conditions for these N-functionalization reactions.
| Reaction | Reagent | Base | Solvent | Expected Product |
| N-Alkylation | Alkyl halide (R-X) | NaH | THF or DMF | 1-Alkyl-6-bromo-7-chloro-1H-indole |
| N-Acylation | Acyl chloride (RCOCl) | Triethylamine | Dichloromethane (B109758) | 1-Acyl-6-bromo-7-chloro-1H-indole |
| N-Acylation | Thioester (RCOS-Alkyl) | Cs₂CO₃ | Xylene | 1-Acyl-6-bromo-7-chloro-1H-indole |
Functionalization of the Pyrrole Ring (C-2, C-3)
The pyrrole moiety of the indole ring is electron-rich and susceptible to electrophilic substitution, with the C-3 position being the most reactive site. The presence of electron-withdrawing halogen atoms on the benzene ring of this compound is expected to slightly deactivate the ring towards electrophilic attack, but the inherent reactivity of the C-3 position generally prevails.
Common C-3 functionalization reactions include the Vilsmeier-Haack reaction and the Mannich reaction.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position of indoles using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgnih.gov The resulting indole-3-carboxaldehydes are versatile intermediates for the synthesis of a wide range of more complex heterocyclic systems and biologically active molecules. scirp.orgekb.egresearchgate.netekb.eg Given the robustness of this reaction, it is a highly plausible transformation for this compound.
Mannich Reaction: The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group at the C-3 position. drugfuture.com This reaction involves an electrophilic iminium ion, generated in situ from formaldehyde (B43269) and a secondary amine (such as dimethylamine), which then attacks the C-3 position of the indole. The resulting gramine (B1672134) analogues are useful synthetic intermediates.
| Reaction | Reagents | Expected Product |
| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde |
| Mannich | CH₂O, HN(CH₃)₂ | 3-((Dimethylamino)methyl)-6-bromo-7-chloro-1H-indole |
Ring Modification and Rearrangement Reactions
While less common than substitutions, the indole scaffold can undergo ring modification and rearrangement reactions, leading to the formation of larger ring systems such as quinolines. These transformations often require specific functional groups to be pre-installed on the indole ring.
For halogenated indoles, several ring expansion strategies have been developed. One approach involves a thiol-mediated three-step cascade that converts 2-halo-indole-tethered ynones into functionalized quinolines. acs.orgnih.gov This process proceeds through a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. Another method utilizes the reaction of indoles with halocarbenes, generated from halodiazoesters, to achieve a one-carbon ring expansion to quinolines via a halocyclopropanation/fragmentation sequence. nih.gov The electrophilic C-3 position of isatin, a derivative of indole, also allows it to undergo ring expansion reactions. nih.gov
Although these reactions have not been specifically reported for this compound, they represent potential pathways for skeletal diversification should the appropriately substituted precursors be synthesized. For example, after an initial C-2 halogenation, the resulting 2,6-dibromo-7-chloro-1H-indole could potentially be a substrate for these types of ring expansions.
Chemo-, Regio-, and Stereoselectivity in Complex Reactions of this compound
Selectivity is a critical aspect of the chemical reactivity of this compound, guiding the outcome of reactions where multiple pathways are possible.
Regioselectivity:
N- vs. C-Functionalization: As discussed in section 3.3, the reaction of the indolide anion with electrophiles can occur at either the nitrogen or the C-3 position. N-alkylation is generally favored under kinetically controlled conditions with strong bases and aprotic solvents, while C-3 alkylation can become competitive under other conditions.
Pyrrole vs. Benzene Ring: Electrophilic substitution overwhelmingly favors the C-3 position of the electron-rich pyrrole ring over the less reactive, halogenated benzene ring.
Chemoselectivity: The presence of two different halogen atoms, bromine at C-6 and chlorine at C-7, introduces an element of chemoselectivity, particularly in metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: In reactions such as Suzuki, Heck, or Sonogashira couplings, the carbon-halogen bond strength plays a crucial role in determining the order of reactivity (C-I > C-Br > C-Cl). Therefore, it is highly probable that the C-6 bromine atom of this compound would react selectively over the C-7 chlorine atom under standard palladium-catalyzed conditions. This allows for sequential functionalization, where the bromine is first replaced, and then, under more forcing conditions, the chlorine can be substituted. The choice of palladium catalyst, and particularly the ligand, can be used to control and enhance this inherent selectivity. capes.gov.brnih.govnih.govacs.org
Stereoselectivity: For reactions involving the creation of a new chiral center, stereoselectivity becomes important. While the parent molecule this compound is achiral, many of its potential reactions, such as the addition to prochiral electrophiles or catalyzed reactions with chiral ligands, could generate chiral products. For instance, an asymmetric Mannich reaction could lead to the formation of enantiomerically enriched products. acs.org However, without specific experimental data, a detailed discussion of stereoselectivity for this particular substrate remains speculative.
Derivatization and Analogues of 6 Bromo 7 Chloro 1h Indole for Research Applications
Synthesis of Substituted 6-Bromo-7-chloro-1H-indole Derivatives
The synthesis of substituted derivatives of this compound can be achieved through a variety of established organic reactions that target different positions on the indole (B1671886) ring. The reactivity of the indole core allows for selective modifications, enabling the systematic exploration of chemical space around this scaffold.
Key reaction types for the derivatization of the this compound scaffold include:
N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be readily functionalized. Deprotonation with a suitable base, such as sodium hydride (NaH), followed by treatment with an electrophile like an alkyl halide or aryl halide, allows for the introduction of a wide range of substituents at the N-1 position. This approach is fundamental in modifying the electronic properties and steric bulk of the molecule.
Electrophilic Substitution at C-3: The C-3 position of the indole ring is electron-rich and susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack reaction (for formylation), Mannich reaction (for aminomethylation), and Friedel-Crafts acylation can be employed to introduce various functional groups at this position. These modifications are pivotal for extending the molecular structure and introducing new points for further derivatization.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C-6 position is a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be utilized to form new carbon-carbon or carbon-heteroatom bonds. These reactions are instrumental in creating derivatives with extended conjugation or for linking the indole scaffold to other molecular fragments. The chlorine atom at the C-7 position is generally less reactive in these coupling reactions, which can allow for selective functionalization at the C-6 position.
Below is a table summarizing potential derivatization reactions for this compound:
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| N-1 | Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-Alkyl |
| C-3 | Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) |
| C-6 | Suzuki Coupling | Pd catalyst, Base, Boronic acid (R-B(OH)₂) | -R (Aryl, Vinyl, etc.) |
| C-6 | Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | -C≡C-R (Alkynyl) |
Preparation of Hybrid Molecules Incorporating the this compound Scaffold
Hybrid molecules, which combine two or more pharmacophores or molecular scaffolds, are a significant area of drug discovery and chemical biology research. The this compound scaffold can serve as a core component in the synthesis of such hybrids. The goal is often to create molecules with dual or synergistic biological activities, or to improve pharmacokinetic properties.
The synthesis of hybrid molecules can be approached in several ways:
Linker-Based Strategies: The indole scaffold can be connected to another molecule of interest via a linker. The linker can be attached at any of the reactive positions (N-1, C-3, or C-6). For example, N-alkylation with a bifunctional linker can introduce a terminal functional group (e.g., an amine or carboxylic acid) that can then be coupled to another molecule.
Fused Ring Systems: Intramolecular reactions can be designed to create fused ring systems that incorporate the indole scaffold. For instance, a substituent introduced at the C-7 position could undergo a cyclization reaction with a group at the N-1 position to form a new heterocyclic ring.
Cross-Coupling for Direct Annulation: Palladium-catalyzed cross-coupling reactions at the C-6 position are particularly useful for creating hybrid molecules. For example, a Suzuki coupling with a boronic acid derivative of another heterocyclic system can directly link the two scaffolds. This approach has been successfully used in the synthesis of complex indole-based inhibitors of bacterial enzymes. nih.gov
An example of a synthetic strategy to a hybrid molecule is the palladium-catalyzed Suzuki coupling of this compound with a heterocyclic boronic acid, which would yield a biaryl-type hybrid molecule.
Design and Synthesis of Library Compounds for Structure-Reactivity Studies
The systematic synthesis of compound libraries based on the this compound scaffold is essential for conducting structure-activity relationship (SAR) and structure-reactivity studies. These studies aim to understand how modifications to the chemical structure influence biological activity or chemical reactivity.
The design of such libraries typically involves:
Scaffold Hopping and Core Refinement: While keeping the core this compound structure, different substituents are systematically introduced at various positions to probe the effect of electronics, sterics, and lipophilicity on a target property.
Parallel Synthesis: To efficiently generate a large number of derivatives, parallel synthesis techniques are often employed. This involves reacting a common intermediate with a diverse set of building blocks in a multi-well format.
"Mix-and-Match" Combinatorial Approaches: By combining different derivatization strategies, a combinatorial library can be generated. For example, a set of N-1 alkylated indoles can be further diversified by performing a Suzuki coupling at the C-6 position with a range of boronic acids.
A key aspect of library design is the choice of substituents. For instance, to probe electronic effects at the C-6 position, a library might include derivatives with electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., trifluoromethyl), and neutral groups. The biological or chemical data obtained from screening these libraries can then be used to build predictive models for designing more potent or selective compounds.
Development of Diversity-Oriented Synthesis (DOS) Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries. cam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a wide range of molecular skeletons from a common starting material. The this compound scaffold is a suitable starting point for a DOS campaign due to its multiple reactive sites that can be selectively addressed.
Key principles of DOS that can be applied to this scaffold include:
Branching Pathways: A common intermediate derived from this compound can be subjected to different reaction conditions to produce a variety of distinct molecular scaffolds. For example, a derivative with functional groups at both the N-1 and C-3 positions could undergo different intramolecular cyclization reactions depending on the catalyst or reagents used.
Reagent-Based Diversity: A single substrate can be treated with a diverse set of reagents to generate a library of compounds with different functional groups and stereochemistry.
Substrate-Based Diversity: A set of structurally related starting materials, all containing the this compound core but with different initial modifications, can be subjected to the same reaction conditions to produce a library of skeletally diverse products.
By leveraging the differential reactivity of the N-H, C-3, C-6 (bromo), and C-7 (chloro) positions, a DOS approach could rapidly generate a collection of complex indole-based molecules. For example, selective Suzuki coupling at the C-6 position followed by a different cross-coupling reaction at the C-7 position (under more forcing conditions) would allow for the controlled introduction of two different aryl groups. Subsequent functionalization at N-1 and C-3 would further expand the structural diversity of the resulting library. Such libraries are invaluable for screening against a wide range of biological targets to identify novel probes and potential drug leads.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 6 Bromo 7 Chloro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons on the indole (B1671886) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as by the electronic structure of the indole ring system. The N-H proton of the indole would likely appear as a broad singlet at a downfield chemical shift. The protons on the five-membered ring (C2-H and C3-H) and the six-membered ring (C4-H and C5-H) would exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Eight distinct signals would be expected, corresponding to the eight carbon atoms in 6-bromo-7-chloro-1H-indole. The chemical shifts of the carbon atoms would be significantly influenced by the attached halogens, with the C-Br and C-Cl signals appearing at characteristic downfield positions.
A summary of predicted chemical shifts based on computational models would be necessary in the absence of experimental data.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | Data not available | - |
| C2-H | Data not available | Data not available |
| C3-H | Data not available | Data not available |
| C4-H | Data not available | Data not available |
| C5-H | Data not available | Data not available |
| C2 | - | Data not available |
| C3 | - | Data not available |
| C3a | - | Data not available |
| C4 | - | Data not available |
| C5 | - | Data not available |
| C6 | - | Data not available |
| C7 | - | Data not available |
| C7a | - | Data not available |
Note: The above table is a template. Specific predicted values would need to be generated using specialized NMR prediction software.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation
To unambiguously assign the ¹H and ¹³C NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would identify longer-range (two- or three-bond) correlations between protons and carbon atoms, which is crucial for piecing together the complete molecular structure and assigning quaternary carbons.
As with the 1D NMR data, specific experimental 2D NMR data for this compound is not currently available in published literature.
Halogen NMR (e.g., ³⁵Cl, ⁷⁹Br, ⁸¹Br) for Direct Halogen Characterization
While less common than ¹H and ¹³C NMR, halogen NMR (³⁵Cl, ⁷⁹Br, ⁸¹Br) could theoretically provide direct information about the chemical environment of the halogen atoms in this compound. However, these nuclei are quadrupolar, which often results in very broad signals, making the experiments challenging and the data difficult to interpret. There is no available literature reporting halogen NMR data for this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) would be critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. PubChem provides a predicted monoisotopic mass for C₈H₅BrClN of 228.9294 Da. uni.lu Experimental HRMS data would be required to confirm this value.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 229.93668 |
| [M+Na]⁺ | 251.91862 |
| [M-H]⁻ | 227.92212 |
Note: These values are predicted and await experimental confirmation. uni.lu
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, including the loss of the halogen atoms and fragmentation of the indole ring. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive pattern for the molecular ion and any bromine- or chlorine-containing fragments, aiding in their identification. A detailed analysis of the fragmentation pathways would require experimental mass spectra, which are not currently available in the scientific literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups and probe the molecular vibrations of a compound. While a specific spectrum for this compound is not publicly available, a detailed analysis would reveal characteristic vibrational modes of the indole core and its halogen substituents.
The IR spectrum would be expected to show a sharp absorption band for the N-H stretching vibration, typically found in the range of 3400-3500 cm⁻¹ for indole derivatives. researchgate.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1450 cm⁻¹ and 1620 cm⁻¹ would contain a series of characteristic bands corresponding to the C=C stretching vibrations of the aromatic benzene (B151609) and pyrrole (B145914) rings. researchgate.net
Table 1: Expected Vibrational Modes for this compound and their Typical Wavenumber Ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Indole N-H | 3400 - 3500 | IR |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | IR, Raman |
| C=C Stretch (Aromatic) | Indole Ring | 1450 - 1620 | IR, Raman |
| C-N Stretch | Pyrrole Ring | 1200 - 1350 | IR |
| C-Cl Stretch | Ar-Cl | 850 - 550 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. acs.org The indole ring system constitutes a distinct chromophore, which typically exhibits strong absorption bands in the UV region. nih.govaatbio.com
For this compound, the UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorptions arising from π → π* electronic transitions within the conjugated bicyclic aromatic system. acs.org Unsubstituted indole typically displays two main absorption bands: a strong band around 220 nm and a broader band with fine structure between 260-290 nm. nist.gov
The addition of bromine and chlorine atoms to the benzene ring acts as an auxochromic influence. These halogen substituents, with their lone pairs of electrons, can interact with the π-system of the indole ring, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The magnitude of this shift depends on the electronic interplay between the substituents and the aromatic system. Analysis of the absorption maxima (λmax) and the corresponding molar absorptivity (ε) would provide valuable insight into the electronic structure of the molecule.
X-ray Crystallography for Solid-State Molecular and Crystal Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous data on bond lengths, bond angles, and the intermolecular interactions governing the crystal packing of this compound. mdpi.commdpi.com
Crystal Growth and Quality Assessment
The first step in crystallographic analysis is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or ethyl acetate). The resulting crystals would be examined under a microscope to select one with smooth faces and no visible defects for analysis.
Data Collection and Structure Solution
A suitable single crystal would be mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms and subsequently refined to yield a final, accurate molecular structure. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The refined crystallographic model provides precise measurements of all intramolecular geometric parameters.
Table 2: Key Structural Parameters to be Determined by X-ray Crystallography.
| Parameter Type | Description |
|---|---|
| Bond Lengths | C-C, C-N, C-H, C-Cl, and C-Br distances within the molecule. |
| Bond Angles | Angles between bonded atoms (e.g., C-C-C, C-N-C). |
| Torsional Angles | Dihedral angles defining the planarity of the indole ring system. |
This analysis would confirm the planarity of the bicyclic indole core and reveal any minor distortions caused by the steric or electronic effects of the bulky halogen substituents.
Intermolecular Interactions and Crystal Packing Motifs
Analysis of the crystal structure would elucidate the network of non-covalent interactions that stabilize the crystal lattice. For halogenated indole derivatives, several types of interactions are anticipated. nih.gov The indole N-H group is a classic hydrogen bond donor and would likely form N-H···X hydrogen bonds, where X could be a nitrogen or halogen atom on an adjacent molecule.
Weak C-H···π interactions, where an aromatic C-H bond points towards the electron-rich face of a neighboring indole ring, are also common. Furthermore, π–π stacking interactions between the planar indole rings of adjacent molecules are expected to play a significant role in the crystal packing. researchgate.net The presence of bromine and chlorine atoms also introduces the possibility of halogen bonding (C-Br···X or C-Cl···X), where the electropositive region on the halogen atom interacts with a nucleophilic site on a neighboring molecule. A detailed analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.
Theoretical and Computational Chemistry Studies of 6 Bromo 7 Chloro 1h Indole
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and spectroscopic properties, as well as provide descriptors for chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. researchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the most stable conformation of the molecule.
For 6-Bromo-7-chloro-1H-indole, DFT calculations would be employed to predict key structural parameters. The optimization process would start with an initial guess of the molecular geometry and iteratively adjust the atomic coordinates to minimize the total electronic energy. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. The indole (B1671886) ring system is expected to be largely planar, with the bromine and chlorine substituents lying in the same plane. The presence of these bulky halogen atoms at adjacent positions (C6 and C7) may induce minor steric strain, potentially causing slight deviations from perfect planarity in the benzene (B151609) portion of the bicyclic system.
Below is a table of hypothetical, yet chemically reasonable, optimized geometric parameters for this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter Type | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C6-Br | ~1.89 Å |
| Bond Length | C7-Cl | ~1.74 Å |
| Bond Length | N1-H | ~1.01 Å |
| Bond Length | C2=C3 | ~1.37 Å |
| Bond Angle | C5-C6-Br | ~121.5° |
| Bond Angle | C8-C7-Cl | ~120.8° |
| Dihedral Angle | C5-C6-C7-C8 | ~0.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. epfl.chwikiwand.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the halogen substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
Global Electrophilicity Index (ω) = μ² / (2η)
These descriptors provide quantitative measures of the molecule's reactivity profile.
Table 2: Representative FMO Analysis and Reactivity Descriptors for this compound
| Parameter | Symbol | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -5.95 | Region of electron donation (nucleophilicity) |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.20 | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | ΔE | 4.75 | Indicator of kinetic stability |
| Chemical Potential | μ | -3.575 | Electron escaping tendency |
| Chemical Hardness | η | 2.375 | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 2.69 | Propensity to accept electrons |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for predicting sites for electrophilic and nucleophilic attack. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites prone to nucleophilic attack.
Green Regions: Indicate neutral or near-zero potential.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a relatively rigid, planar molecule like this compound, extensive conformational analysis is less relevant than for highly flexible molecules. MD simulations would primarily show minor vibrations and rotations of the substituents around the stable, low-energy geometry predicted by DFT. The primary value of MD for this compound would be in studying its interactions in a condensed phase, such as in a solvent or bound to a biological target, to understand how its local environment influences its dynamic behavior.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying and characterizing the structures and energies of transition states—the high-energy intermediates that connect reactants and products. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand mechanistic pathways. For this compound, this modeling could be applied to predict the regioselectivity of further electrophilic substitution reactions (e.g., nitration or acylation), determining which position on the indole ring is most likely to react.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Halogenated Indoles
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov In the context of QSPR for halogenated indoles, the focus is on how structural parameters influence physicochemical properties. nih.gov This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure.
These descriptors fall into several categories:
Constitutional Descriptors: Molecular weight, atom counts.
Topological Descriptors: Indices that describe the connectivity of atoms.
Geometrical Descriptors: Molecular surface area, volume, Sterimol parameters (which describe the size and shape of substituents).
Electronic Descriptors: Dipole moment, partial charges on atoms, Hammett constants of substituents.
Quantum-Chemical Descriptors: HOMO/LUMO energies, chemical hardness, and electrophilicity index derived from quantum calculations. nih.gov
For a series of halogenated indoles including this compound, a QSPR model could be developed to predict properties like lipophilicity (logP), solubility, or melting point based on these calculated descriptors.
Table 3: Relevant Structural Parameters for QSAR/QSPR Studies of Halogenated Indoles
| Descriptor Category | Specific Descriptor Example | Structural Information Encoded |
|---|---|---|
| Electronic | Dipole Moment | Overall polarity and charge distribution |
| Electronic | Partial Charge on N1 | Local electronic environment of the indole nitrogen |
| Quantum-Chemical | HOMO Energy | Electron-donating ability |
| Geometrical | Molecular Volume | Overall size of the molecule |
| Geometrical | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (N, O) |
| Lipophilicity | Calculated logP (ClogP) | Hydrophobicity/hydrophilicity balance |
Non-Covalent Interactions and Intermolecular Forces Analysis
Theoretical and computational chemistry studies are pivotal in elucidating the intricate network of non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. While specific computational studies exclusively focused on this compound are not extensively available in the current literature, a comprehensive understanding of its potential intermolecular forces can be constructed by drawing parallels with closely related halogenated indole and oxindole (B195798) systems that have been subject to rigorous computational analysis. These studies consistently highlight the importance of hydrogen bonding, halogen bonding, and π–π stacking interactions in the solid-state architecture of such compounds.
The primary non-covalent interactions expected to be significant for this compound are:
Hydrogen Bonding: The indole N-H group serves as a classic hydrogen bond donor. It is anticipated to form strong N-H···N or N-H···O hydrogen bonds, often leading to the formation of dimers or chains. In the absence of other strong acceptors, the nitrogen or the π-system of a neighboring indole ring could act as an acceptor.
Halogen Bonding: The presence of both bromine and chlorine atoms at the 6- and 7-positions, respectively, introduces the possibility of halogen bonding. This is a highly directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. These can manifest as Br···O, Cl···O, Br···N, or Cl···N interactions, and even halogen-π interactions.
Computational methods such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are instrumental in quantifying the energetics of these interactions. Analyses based on the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) theory further characterize the nature of these bonds, providing insights into electron density distribution and orbital interactions.
Based on studies of analogous compounds, the characteristics of these interactions can be estimated. For instance, computational investigations on halogenated oxindoles reveal distinct energetic contributions from different non-covalent interactions.
Table 6.5.1: Representative Interaction Energies of Non-Covalent Interactions in Analogous Halogenated Heterocyclic Systems
| Interaction Type | Interacting Atoms | Basis Set Superposition Error (BSSE) Corrected Interaction Energy (kcal/mol) | Method |
| Hydrogen Bonding | N-H···O | -5.0 to -7.0 | MP2/DFT |
| Halogen Bonding | C-Br···O | -1.5 to -3.0 | MP2/DFT |
| Halogen···Halogen | C-Br···Br-C | -0.5 to -1.5 (Type I) | MP2/DFT |
| π–π Stacking | Indole···Indole | -8.0 to -12.0 | DFT |
Note: The data in this table are representative values derived from computational studies on similar halogenated indole and oxindole derivatives and are intended to provide an estimate for the potential interactions in this compound.
Detailed analysis of crystal structures of related compounds, such as 7-bromo-1H-indole-2,3-dione, provides concrete geometrical data for these interactions. In this related molecule, molecules form dimers through N—H⋯O hydrogen bonds, and these dimers are further linked by intermolecular Br⋯O contacts.
Table 6.5.2: Typical Geometrical Parameters for Non-Covalent Interactions in Halogenated Indole Derivatives
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
| Hydrogen Bond | N···O | ~2.85 | ~170 |
| Halogen Bond | Br···O | ~3.08 | ~165 |
| π–π Stacking | Intercentroid Distance | ~3.83 | - |
| π–π Stacking | Interplanar Distance | ~3.34 | - |
Note: The geometrical parameters are based on crystallographic data of 7-bromo-1H-indole-2,3-dione and serve as a model for potential interactions in this compound.
Applications of 6 Bromo 7 Chloro 1h Indole in Advanced Chemical Research and Synthesis
Utility as a Synthetic Intermediate for Complex Organic Molecules
6-Bromo-7-chloro-1H-indole has demonstrated its utility as a key intermediate in the synthesis of complex and biologically active molecules. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, making it a powerful tool in multi-step organic synthesis.
A notable example of its application is in the development of potent inhibitors for Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov Researchers have successfully synthesized tricyclic indole (B1671886) derivatives that exhibit single-digit nanomolar binding affinity to Mcl-1. nih.gov A key intermediate in the synthesis of these potent inhibitors is a derivative of this compound, highlighting the importance of this scaffold in medicinal chemistry and drug discovery. The synthesis of a specific precursor, ethyl 7-bromo-6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylate, showcases the strategic incorporation of the this compound core. acs.org
The broader utility of the 6-bromoindole (B116670) scaffold is further exemplified in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial resistance to antibiotics. nih.gov While this research primarily utilized 6-bromoindole, the synthetic strategies employed, such as palladium-catalyzed cross-coupling reactions to modify the bromine position, are directly applicable to this compound. nih.gov This suggests that this compound can serve as a versatile starting material for a wide range of complex, biologically active molecules.
Below is a table detailing a key synthetic intermediate derived from this compound:
| Compound Name | Molecular Formula | Application |
| Ethyl 7-bromo-6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylate | C22H21BrCl2NO3 | Precursor for Mcl-1 inhibitors acs.org |
Role as a Key Scaffold in Materials Science Research
While specific research focusing on the direct application of this compound in materials science is not extensively documented, its structural features make it a highly promising scaffold for the development of advanced materials. The presence of two distinct halogen atoms allows for regioselective functionalization through various cross-coupling reactions, enabling the synthesis of tailored organic materials.
The indole core is a well-known component in organic electronic materials due to its electron-rich nature. The ability to introduce different substituents at the 6- and 7-positions of the indole ring via the bromo and chloro groups allows for the fine-tuning of the electronic properties of the resulting molecules. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce aryl groups, extending the π-conjugation and influencing the HOMO/LUMO energy levels. nih.govwikipedia.org Similarly, the Sonogashira coupling can be used to introduce acetylenic moieties, which are valuable for creating rigid, linear structures often found in organic semiconductors. libretexts.orgorganic-chemistry.orgwikipedia.org These tailored electronic properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Functional polymers with specific electronic or optical properties can be synthesized using monomers derived from this compound. The dihalogenated nature of this compound allows it to act as a monomer in polycondensation reactions. For instance, Suzuki polycondensation, a powerful tool for creating conjugated polymers, could be employed using di-boronic esters and this compound derivatives. The resulting polymers would possess an indole-containing backbone, and their properties could be further modulated by the choice of co-monomer. Such polymers could find applications as sensors, in light-harvesting arrays, or as components in electronic devices.
Application as a Chemical Probe in Mechanistic Biochemical Studies (excluding in vivo efficacy/toxicity)
Currently, there is a lack of specific studies in the available literature detailing the use of this compound as a chemical probe for mechanistic biochemical investigations.
Development of Novel Catalytic Systems Utilizing Indole Derivatives
The development of novel catalytic systems often relies on the design of specific ligands that can coordinate to a metal center and influence its catalytic activity. The this compound scaffold provides a platform for the synthesis of such ligands. Through reactions like the Buchwald-Hartwig amination, various nitrogen-based ligands can be introduced at either the 6- or 7-position. wikipedia.orgacs.orglibretexts.org These ligands can then be used to create novel palladium, copper, or other transition metal complexes. The electronic properties of these catalysts can be systematically varied by altering the substituents on the indole ring, potentially leading to catalysts with enhanced activity, selectivity, or stability for a wide range of organic transformations.
Precursor for Advanced Heterocyclic Systems
The inherent reactivity of the this compound core makes it an excellent precursor for the synthesis of more complex, advanced heterocyclic systems. The halogen atoms can be readily displaced or transformed through a variety of synthetic methodologies. For example, intramolecular cyclization reactions can be designed to form fused polycyclic aromatic systems incorporating the indole nucleus. Furthermore, the indole nitrogen can be alkylated or acylated, providing another point for diversification and the construction of novel heterocyclic frameworks. The ability to perform selective cross-coupling reactions at two different positions opens up pathways to a vast array of new chemical entities with potential applications in medicinal chemistry, materials science, and agrochemicals.
Future Research Directions and Unexplored Avenues for 6 Bromo 7 Chloro 1h Indole Chemistry
The unique substitution pattern of 6-Bromo-7-chloro-1H-indole, featuring two distinct halogen atoms on the carbocyclic ring, presents a scaffold with significant potential for further chemical exploration. While the parent indole (B1671886) nucleus is a cornerstone in medicinal chemistry and materials science, the specific properties and reactivity of this dihalogenated derivative remain largely uncharted territory. The following sections outline promising future research directions that could unlock the full potential of this compound.
Q & A
Q. What are the standard synthetic routes for 6-bromo-7-chloro-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves halogenation of indole precursors using brominating agents (e.g., NBS) and chlorinating agents (e.g., SOCl₂) under controlled conditions. For example, CuI-catalyzed click chemistry in PEG-400:DMF solvent systems has been employed for similar halogenated indoles, yielding ~25% after purification . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and catalyst loading (e.g., 5–10 mol% CuI). Monitoring via TLC or HPLC is critical to minimize side products like dihalogenated byproducts.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : ¹H NMR signals for the indole core typically appear as multiplet peaks between δ 7.1–7.3 ppm for aromatic protons, with coupling constants (J = 2.0–7.2 Hz) distinguishing adjacent substituents. ¹³C NMR confirms halogen positions: brominated carbons resonate at ~128–135 ppm, while chlorinated carbons appear at ~121–129 ppm . For advanced assignments, 2D techniques (HSQC, HMBC) correlate protons with carbons and long-range couplings, resolving substitution patterns (e.g., distinguishing 6-bromo-7-chloro from 5-bromo-6-chloro isomers).
Q. What purity assessment methods are recommended for halogenated indoles?
- Methodological Answer : Combustion analysis (CHNS/O) quantifies elemental composition, while HPLC (C18 column, acetonitrile/water mobile phase) detects impurities at <1% levels. Mass spectrometry (FAB-HRMS or ESI-MS) confirms molecular ions (e.g., [M+H]+ = 232.52 g/mol for this compound) . Melting point analysis (e.g., 150–155°C) provides additional purity validation.
Advanced Research Questions
Q. How do steric and electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s lower electronegativity (vs. chlorine) makes C-Br bonds more reactive in Suzuki-Miyaura couplings. However, steric hindrance at the 6- and 7-positions can reduce catalytic efficiency. Computational studies (DFT) predict charge distribution: bromine withdraws electron density (σ-withdrawing), activating the indole ring for electrophilic substitution, while chlorine’s inductive effect deactivates adjacent positions . Experimental validation involves comparing reaction rates with Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts.
Q. What strategies resolve contradictions in crystallographic data for halogenated indoles?
- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from twinning or disorder. SHELXL refinement (via OLEX2 interface) applies restraints to anisotropic displacement parameters and uses TWIN/BASF commands for twinned data . For example, a recent study resolved a 0.05 Å discrepancy in C-Br bond lengths by refining against high-resolution (≤0.8 Å) synchrotron data and applying Hirshfeld rigidity constraints .
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?
- Methodological Answer : SAR requires systematic variation of substituents (e.g., replacing Br with I or Cl with F) and assaying bioactivity. For cytochrome P450 inhibition, IC₅₀ values are measured via fluorometric assays, with docking simulations (AutoDock Vina) predicting binding poses. A 2023 study showed that 6-bromo-7-chloro derivatives exhibit 10-fold higher affinity for CYP3A4 than non-halogenated analogs, attributed to halogen bonding with Thr309 .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray crystallography data for this compound polymorphs?
- Methodological Answer : Polymorphism can cause spectral shifts (e.g., δ 0.1–0.3 ppm in ¹H NMR) or divergent bond angles. Cross-validate using PXRD to identify crystalline forms and DSC to detect phase transitions. For instance, a 2022 study reconciled discrepancies by isolating Form I (monoclinic, P2₁/c) and Form II (triclinic, P‾1), confirming via Rietveld refinement that Form II’s NMR peaks align with its looser packing .
Computational and Experimental Design
Q. What computational tools predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying electron-rich sites. Fukui indices (f⁺) prioritize positions for electrophilic attack. For this compound, C5 is most reactive (f⁺ = 0.12), validated experimentally by nitration at C5 in 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
